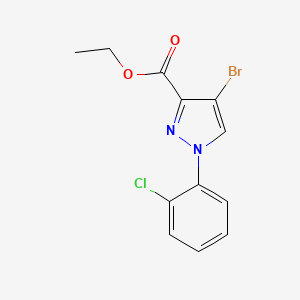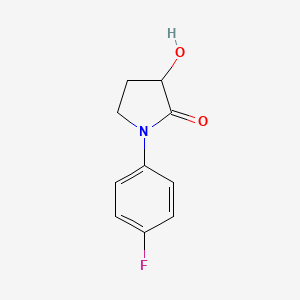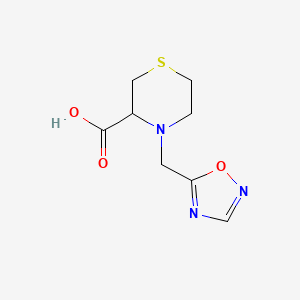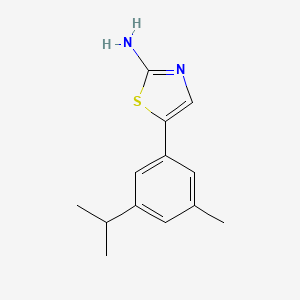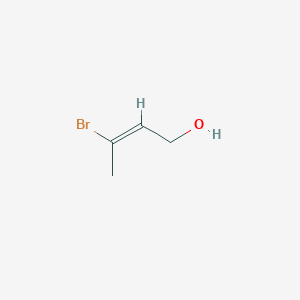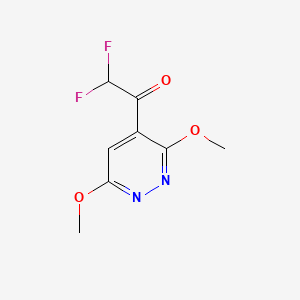![molecular formula C8H15NO B14768309 (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-3-oxabicyclo[311]heptan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes a methyl group and an oxabicycloheptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine typically involves the formation of the oxabicycloheptane ring followed by the introduction of the amine group. One common method involves the Diels-Alder reaction of a furan derivative with an appropriate dienophile to form the oxabicycloheptane ring. Subsequent functionalization steps introduce the methyl group and the methanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but contain a nitrogen atom in the ring.
7-Oxabicyclo[2.2.1]heptane: This compound has a similar oxabicyclic structure but differs in the ring size and substitution pattern.
Uniqueness
(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
(5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine |
InChI |
InChI=1S/C8H15NO/c1-7-2-8(3-7,4-9)6-10-5-7/h2-6,9H2,1H3 |
InChI 键 |
NEFMCUAGNMCXJG-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(COC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


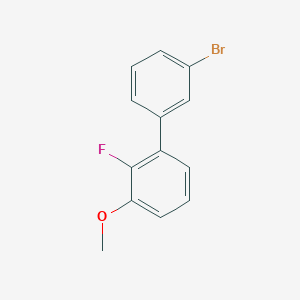
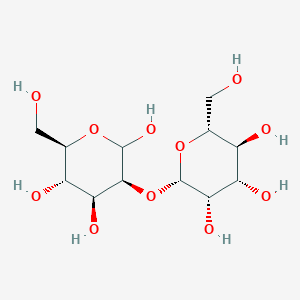
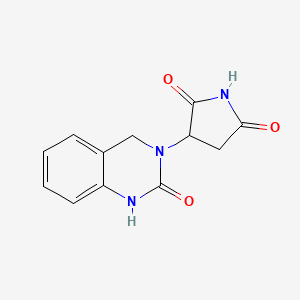
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

